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Compound of Interest

Compound Name:
3,4-Difluoro-3'-piperidinomethyl

benzophenone

CAS No.: 898793-60-7

Cat. No.: B1325664

Get Quote

Executive Summary
Difluorinated benzophenones (specifically 4,4'-difluorobenzophenone and its structural

isomers) represent a "privileged scaffold" in medicinal chemistry. Unlike their non-fluorinated

counterparts, the introduction of fluorine atoms at the para- or ortho- positions confers unique

physicochemical properties—enhanced lipophilicity, metabolic stability via blocking of P450

oxidation sites, and modulated electrostatic potential. This guide details their utility not merely

as chemical intermediates (e.g., for PEEK polymers) but as bioactive pharmacophores with

potent anticancer, antimicrobial, and anti-inflammatory activities.

The Fluorine Effect in Medicinal Chemistry
The biological efficacy of difluorinated benzophenones is driven by the "Fluorine Effect."[1] In

drug design, replacing hydrogen with fluorine (

) alters the molecule's behavior without significantly changing its steric footprint (Van der Waals
radius: H = 1.20 Å, F = 1.47 Å).
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Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond.

Placing fluorine at the para- positions (4,4'-difluoro) prevents rapid hydroxylation by

Cytochrome P450 enzymes, significantly extending the half-life (

) of the pharmacophore in vivo.

Lipophilicity Modulation: The high electronegativity of fluorine alters the

of the benzophenone core, facilitating passive transport across the lipid bilayer of cancer
cells and the complex cell walls of Gram-negative bacteria.

Bioisosterism: The difluorobenzophenone moiety often mimics the electronic distribution of

peptide bonds or phosphate groups, allowing it to bind effectively to enzyme active sites

(e.g., kinases, tubulin).

Pharmacological Profiles & Mechanisms
2.1 Anticancer Activity: Microtubule Destabilization
Derivatives of 4,4'-difluorobenzophenone have shown potent cytotoxicity against solid tumors

(e.g., breast MCF-7, lung A549).

Mechanism: These compounds often act as Tubulin Polymerization Inhibitors. The

benzophenone core occupies the colchicine-binding site on

-tubulin. The fluorine substituents enhance binding affinity through hydrophobic interactions
with the pocket's residues (e.g., Val, Leu).

Case Study (ARDAP): The molecule methanone (ARDAP) utilizes a fluorinated

benzophenone-like motif to arrest cells in the G2/M phase, leading to apoptosis.

Signal Transduction: Inhibition of STAT3 signaling has also been observed, reducing the

expression of anti-apoptotic proteins like Bcl-xL and Cyclin D1.

2.2 Antimicrobial Activity: Targeting Bacterial Cell Division
Difluorinated benzophenones exhibit bactericidal activity, particularly against methicillin-

resistant Staphylococcus aureus (MRSA).[2]
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Target:FtsZ (Filamentous temperature-sensitive Z) protein.[2] FtsZ is a bacterial homolog of

tubulin essential for cell division (Z-ring formation).

Action: The difluorinated core binds to the interdomain cleft of FtsZ, stabilizing the protein in

a non-functional conformation and preventing bacterial binary fission.

Specificity: The 2,6-difluorobenzamide pharmacophore (structurally related) has

demonstrated the ability to reverse oxacillin resistance in MRSA strains.[2]

2.3 Anti-Inflammatory: COX-2 Inhibition
Fluorinated benzophenone derivatives function as non-steroidal anti-inflammatory agents

(NSAIDs) by inhibiting Cyclooxygenase-2 (COX-2).

Selectivity: The fluorine atoms restrict the rotation of the phenyl rings, locking the molecule

into a conformation that fits the larger hydrophobic channel of COX-2 more selectively than

COX-1, thereby reducing gastric side effects.

Mechanism of Action Visualization
The following diagram illustrates the structure-activity relationship (SAR) and downstream

biological effects of the difluorinated benzophenone scaffold.
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Figure 1: Mechanistic pathways linking physicochemical properties of difluorinated

benzophenones to therapeutic outcomes.
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Experimental Protocols
4.1 Synthesis of 4,4'-Difluorobenzophenone
Context: This protocol uses Friedel-Crafts acylation, the industry standard for high-purity

synthesis. Reagents: Fluorobenzene (excess), p-Fluorobenzoyl chloride, Aluminum Chloride (

).

Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a reflux

condenser and dropping funnel. Maintain an inert atmosphere (

).

Addition: Charge the flask with

(1.1 eq) and dry fluorobenzene (solvent/reactant). Cool to 0-5°C.

Reaction: Dropwise add p-fluorobenzoyl chloride (1.0 eq) over 30 minutes. The reaction is

exothermic; maintain temp <10°C to prevent polychlorination byproducts.

Reflux: Once addition is complete, warm to room temperature, then reflux (80°C) for 4 hours

until HCl evolution ceases.

Quench: Pour the mixture onto crushed ice/HCl. Extract with dichloromethane (DCM).

Purification: Wash organic layer with 10% NaOH (removes unreacted acid) and brine.

Recrystallize from ethanol.

Validation: Melting point should be 107–109°C.[3]

4.2 In Vitro Cytotoxicity Assay (MTT Protocol)
Context: Determining

values against cancer cell lines (e.g., MCF-7).

Seeding: Plate cells (

cells/well) in 96-well plates. Incubate for 24h at 37°C (
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).

Treatment: Dissolve difluorinated benzophenone derivative in DMSO (Stock 10 mM).

Prepare serial dilutions in culture media. Treat cells for 48h.

Control: 0.1% DMSO (Vehicle).[4]

Positive Control:[5] Paclitaxel or Doxorubicin.

MTT Addition: Add

of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h.

Solubilization: Remove media. Add

DMSO to dissolve purple formazan crystals.

Quantification: Measure absorbance at 570 nm using a microplate reader.

Calculation:

. Plot dose-response curve to calculate

.

Comparative Data Analysis
Table 1: Biological Activity of Benzophenone Variants
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Compound Variant Target
Activity (

/ MIC)
Mechanism

4,4'-

Difluorobenzophenon

e

Precursor N/A Scaffold for synthesis

Bis(4-

fluorophenyl)methano

ne

Metabolite Variable Flunarizine metabolite

ARDAP Analog

(Fluorinated)
Tubulin (MCF-7)

Microtubule

destabilization

2,6-

Difluorobenzamide
FtsZ (MRSA) Z-ring inhibition

Non-fluorinated

Benzophenone
General

Weak non-specific

binding

Future Outlook & Toxicology
While the difluorinated scaffold enhances potency, researchers must monitor Endocrine

Disruption. Benzophenones are known xenoestrogens.

Safety Screening: All new derivatives must be screened against Estrogen Receptor

(ER

) and

(ER

) to ensure the antiproliferative effect is not counteracted by estrogenic promotion in
hormone-sensitive cancers.

Metabolic Fate: Bis(4-fluorophenyl)methanone is a stable metabolite. Toxicity studies should

focus on accumulation in adipose tissue due to high lipophilicity (

).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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